IRL-1620

Description

Properties

Key on ui mechanism of action |

SPI-1620 is a highly selective peptide agonist of endothelin-B receptors, which can stimulate receptors on endothelial cells, the innermost layer of cells lining the blood vessels. The blood supply to tumors is different than the blood supply to healthy organs. Blood vessels in the growing part of tumors are relatively devoid of smooth muscle covering and are rich in endothelial cells. Therefore, by stimulating the endothelial-B receptors present on the endothelial cells, SPI-1620 should selectively increase tumor blood flow while sparing healthy tissue. |

|---|---|

CAS No. |

142569-99-1 |

Molecular Formula |

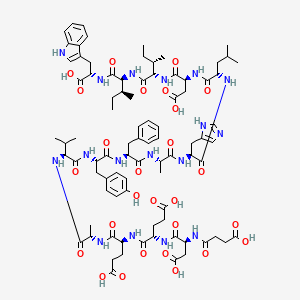

C86H117N17O27 |

Molecular Weight |

1820.9 g/mol |

IUPAC Name |

4-[[4-carboxy-2-[[3-carboxy-2-(3-carboxypropanoylamino)propanoyl]amino]butanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[3-carboxy-1-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C86H117N17O27/c1-11-44(7)71(84(127)100-63(86(129)130)35-50-39-88-54-21-17-16-20-53(50)54)103-85(128)72(45(8)12-2)102-82(125)62(38-69(114)115)98-78(121)57(32-42(3)4)96-80(123)60(36-51-40-87-41-89-51)95-73(116)46(9)91-77(120)58(33-48-18-14-13-15-19-48)97-79(122)59(34-49-22-24-52(104)25-23-49)99-83(126)70(43(5)6)101-74(117)47(10)90-75(118)55(26-29-65(106)107)93-76(119)56(27-30-66(108)109)94-81(124)61(37-68(112)113)92-64(105)28-31-67(110)111/h13-25,39-47,55-63,70-72,88,104H,11-12,26-38H2,1-10H3,(H,87,89)(H,90,118)(H,91,120)(H,92,105)(H,93,119)(H,94,124)(H,95,116)(H,96,123)(H,97,122)(H,98,121)(H,99,126)(H,100,127)(H,101,117)(H,102,125)(H,103,128)(H,106,107)(H,108,109)(H,110,111)(H,112,113)(H,114,115)(H,129,130) |

InChI Key |

DXPHNGAMYPPTBJ-UHFFFAOYSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCC(=O)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCC(=O)O |

Appearance |

Solid powder |

Other CAS No. |

142569-99-1 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

DEEAVYFAHLDIIW |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

IRL-1620; sovateltide; sovateltidum; Endothelin-1 (8-21), succinyl-(glu(9),ala(11,15))-; Succinyl-(glu(9),ala(11,15))-endothelin-1 (8-21); Succinyl-(glutamyl(9)-alanyl(11,15))-endothelin-1 (8-21); Irl-1620. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the IRL-1620 Signaling Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

IRL-1620, a highly selective endothelin-B (ETB) receptor agonist, has emerged as a promising therapeutic agent, particularly in the context of neurovascular diseases. Its mechanism of action is centered around the activation of the ETB receptor, a G-protein coupled receptor (GPCR), which triggers a cascade of intracellular signaling events. This guide provides a detailed technical overview of the this compound signaling pathway, focusing on its activation and downstream effects that lead to angiogenesis and neurogenesis. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and investigation of this critical pathway.

Introduction to this compound

This compound, also known as Sovateltide, is a synthetic peptide analog of endothelin-1. It exhibits high selectivity for the endothelin-B receptor, with Ki values of 0.016 nM for ETB receptors and 1900 nM for ETA receptors. This selectivity is crucial for its therapeutic effects, as activation of ETB receptors has been shown to promote neurovascular remodeling and functional recovery in models of cerebral ischemia.[1][2] Studies have demonstrated that this compound administration leads to significant neuroprotection, reduces infarct volume, and improves neurological and motor functions in animal models of stroke.[3][4] These beneficial effects are largely attributed to its ability to stimulate angiogenesis and neurogenesis through the upregulation of key growth factors.[1]

The this compound Signaling Cascade

The binding of this compound to the ETB receptor initiates a series of intracellular events, primarily mediated by heterotrimeric G proteins. The ETB receptor is known to couple with various G protein subtypes, most notably Gαi and Gαq.[5][6][7] This coupling triggers the dissociation of the Gα subunit from the Gβγ dimer, both of which then activate downstream effector molecules.

The activation of these pathways ultimately converges on the upregulation of crucial growth factors, Vascular Endothelial Growth Factor (VEGF) and Nerve Growth Factor (NGF), which are central to the pro-angiogenic and pro-neurogenic effects of this compound.[1]

PI3K/Akt Pathway Activation

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical downstream target of ETB receptor activation. This pathway plays a fundamental role in cell survival, proliferation, and growth.[8][9][10][11] Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 then recruits and activates Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates a multitude of downstream targets, leading to the transcriptional activation of genes involved in angiogenesis and neurogenesis, including VEGF and NGF.[12]

MAPK/ERK Pathway Activation

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another key signaling cascade activated by this compound. This pathway is essential for cell proliferation, differentiation, and survival.[13][14][15][16] The activation of the ETB receptor leads to a cascade of phosphorylation events, starting from Ras, to Raf, then MEK (MAPK/ERK kinase), and finally ERK (also known as MAPK).[13][17] Phosphorylated ERK translocates to the nucleus, where it activates transcription factors that promote the expression of genes encoding for proteins involved in cell growth and differentiation, including VEGF and NGF.[12][15]

Quantitative Data on this compound Efficacy

The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound.

| Parameter | Vehicle-Treated Group | This compound-Treated Group | P-value | Reference |

| Infarct Volume (mm³) | 177.06 ± 13.21 | 54.06 ± 14.12 | <0.05 | [3] |

| VEGF-positive vessels / 30 µm brain slice (at 1 week post-MCAO) | 4.19 ± 0.79 | 11.33 ± 2.13 | <0.01 | [1] |

| Parameter | Sham Group | MCAO + Vehicle Group | MCAO + this compound Group | Reference |

| Relative HuC/HuD Expression | Normal | Significantly Reduced | Upregulated (similar to sham) | [4] |

| Relative NeuroD1 Expression | Normal | Significantly Reduced | Upregulated (similar to sham) | [4] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of the this compound signaling pathway are provided below.

Western Blot for ETB Receptor, Phospho-ERK1/2, and Phospho-Akt Expression

This protocol is a standard method for detecting and quantifying the expression levels of specific proteins in tissue or cell lysates.[18][19][20][21][22]

1. Sample Preparation:

- Homogenize tissue samples or lyse cultured cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

- Centrifuge the lysate to pellet cellular debris and collect the supernatant.

- Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

2. SDS-PAGE:

- Denature protein samples by boiling in Laemmli sample buffer.

- Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel.

- Run the gel at a constant voltage until the dye front reaches the bottom.

3. Protein Transfer:

- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

4. Immunoblotting:

- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

- Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-ETB receptor, anti-phospho-ERK1/2, anti-phospho-Akt, and loading controls like β-actin or GAPDH) overnight at 4°C with gentle agitation.

- Wash the membrane three times with TBST for 10 minutes each.

- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

- Wash the membrane again three times with TBST for 10 minutes each.

5. Detection:

- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

- Capture the chemiluminescent signal using an imaging system or X-ray film.

- Quantify the band intensities using densitometry software and normalize to the loading control.

Immunofluorescence Staining for VEGF and NGF

This protocol allows for the visualization and localization of specific proteins within cells or tissue sections.[23][24][25][26]

1. Sample Preparation:

- For cultured cells: Grow cells on glass coverslips.

- For tissue sections: Perfuse animals and fix the tissue (e.g., brain) with 4% paraformaldehyde. Cryoprotect the tissue in sucrose solutions and then cut into thin sections using a cryostat.

2. Fixation and Permeabilization:

- Fix the cells or tissue sections with 4% paraformaldehyde for 15-20 minutes at room temperature.

- Wash three times with phosphate-buffered saline (PBS).

- Permeabilize the cells/sections with a buffer containing a detergent (e.g., 0.1-0.3% Triton X-100 in PBS) for 10-15 minutes to allow antibodies to access intracellular antigens.

- Wash three times with PBS.

3. Blocking and Antibody Incubation:

- Block non-specific binding sites by incubating the samples in a blocking solution (e.g., PBS containing 5% normal serum from the secondary antibody host species and 0.3% Triton X-100) for 1 hour at room temperature.

- Incubate the samples with primary antibodies against VEGF or NGF diluted in antibody dilution buffer overnight at 4°C in a humidified chamber.

- Wash three times with PBS.

- Incubate the samples with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594) for 1-2 hours at room temperature, protected from light.

- Wash three times with PBS.

4. Mounting and Imaging:

- (Optional) Counterstain the nuclei with DAPI.

- Mount the coverslips or tissue sections onto glass slides using an anti-fade mounting medium.

- Visualize the fluorescence using a confocal or fluorescence microscope.

Visualizations of Signaling Pathways and Workflows

To further elucidate the complex interactions within the this compound signaling pathway and the experimental procedures used to study it, the following diagrams are provided.

Conclusion

The activation of the endothelin-B receptor by this compound triggers a complex and coordinated signaling cascade involving the PI3K/Akt and MAPK/ERK pathways. This ultimately leads to the upregulation of key growth factors, VEGF and NGF, which drive the therapeutically beneficial processes of angiogenesis and neurogenesis. A thorough understanding of this signaling pathway, supported by robust experimental methodologies, is paramount for the continued development of this compound and other targeted therapies for neurovascular and potentially other diseases. This guide provides a foundational resource for professionals engaged in this vital area of research and drug development.

References

- 1. Endothelin B receptor agonist, this compound, enhances angiogenesis and neurogenesis following cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Effects of this compound in Post-ischemic Brain Injury: A Systematic Review and Meta-analysis of Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endothelin B receptor agonist, this compound, provides long-term neuroprotection in cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sovateltide (this compound) affects neuronal progenitors and prevents cerebral tissue damage after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 9. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 14. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]

- 15. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Navigating the ERK1/2 MAPK Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Validation of Endothelin B Receptor Antibodies Reveals Two Distinct Receptor-related Bands on Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Western blot protocol | Abcam [abcam.com]

- 21. bosterbio.com [bosterbio.com]

- 22. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 23. ptglab.com [ptglab.com]

- 24. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 25. researchgate.net [researchgate.net]

- 26. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to IRL-1620 (Sovateltide): A Selective Endothelin-B Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

IRL-1620, also known as Sovateltide, is a potent and highly selective synthetic peptide agonist for the endothelin-B (ETB) receptor.[1][2][3] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, key experimental findings, and potential therapeutic applications. Quantitative data from preclinical and clinical studies are summarized, and detailed experimental protocols are provided for key cited experiments. Signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its biological functions.

Core Function and Mechanism of Action

This compound functions as a selective agonist of the endothelin-B (ETB) receptor.[1][2] Its high selectivity is a key characteristic, with a significantly greater affinity for the ETB receptor over the ETA receptor.[1][3] The activation of ETB receptors by this compound initiates a cascade of downstream signaling events that are implicated in a range of physiological responses, including neuroprotection, angiogenesis, and neurogenesis.[1][4][5]

In the context of central nervous system (CNS) disorders, this compound has demonstrated therapeutic potential. In preclinical models of ischemic stroke, it has been shown to increase cerebral blood flow, reduce infarct volume, and promote neurological and motor function recovery.[2][4][5][6] Furthermore, studies in animal models of Alzheimer's disease suggest that this compound can improve cognitive function, reduce oxidative stress, and enhance the expression of neurotrophic factors.[1][5][7] The underlying mechanisms for these effects are believed to involve the promotion of neural progenitor cell differentiation and maturation, as well as anti-apoptotic activity.[1][2][4][6]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound.

Table 1: Receptor Binding Affinity

| Receptor | Ki (nM) | Selectivity (ETA/ETB) | Reference |

| ETB | 0.016 | 118,750 | [1] |

| ETA | 1900 | [1] |

Table 2: Preclinical Efficacy in a Rat Model of Ischemic Stroke

| Outcome Measure | This compound Treatment vs. Vehicle | Reference |

| Infarct Volume Reduction (24h post-MCAO) | -81.3% | [6] |

| Infarct Volume Reduction (Day 7 post-MCAO) | -73.0% | [6] |

| Increase in BrdU and NeuN positive cells | 45-50% | [4] |

Table 3: Clinical Trial Data (Phase II, Acute Ischemic Stroke)

| Parameter | This compound Group | Control (Saline) Group | p-value | Reference |

| Patients with Complete Recovery (NIHSS score 0 & BI of 100) | Significantly greater | < 0.05 | [8][9] | |

| Improvement in mRS and BI at 90 days | Greater improvement | [10] | ||

| Drug-related Adverse Events | None reported | [8][10] |

Signaling Pathways

The neuroprotective and regenerative effects of this compound are mediated by several signaling pathways initiated by the activation of the ETB receptor.

Pro-Survival and Anti-Apoptotic Pathway

This compound treatment has been shown to activate the Akt signaling pathway, a key regulator of cell survival.[6] Activation of Akt leads to the phosphorylation and inhibition of the pro-apoptotic protein Bad. This prevents the release of cytochrome c from the mitochondria and subsequent caspase activation, thereby inhibiting apoptosis.[6]

Caption: this compound anti-apoptotic signaling pathway.

Neurogenesis and Angiogenesis Pathway

This compound promotes neurogenesis and angiogenesis by upregulating the expression of key growth factors such as Vascular Endothelial Growth Factor (VEGF) and Nerve Growth Factor (NGF).[5][7] This leads to the proliferation and differentiation of neural progenitor cells and the formation of new blood vessels, contributing to tissue repair.[2][4]

Caption: this compound-mediated neurogenesis and angiogenesis pathways.

Experimental Protocols

Preclinical Model of Acute Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)

Objective: To evaluate the neuroprotective effects of this compound in a rat model of ischemic stroke.

Methodology:

-

Animal Model: Adult male Wistar rats are subjected to permanent middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia.

-

Treatment: this compound is administered intravenously at a specified dose (e.g., 5 µg/kg) at various time points post-MCAO (e.g., 2 hours). A vehicle control group receives saline.

-

Neurological and Motor Function Assessment: Neurological deficits are assessed using a standardized scoring system at 24 hours and 7 days post-MCAO. Motor function is evaluated using tests such as the grip strength and foot-fault tests.

-

Infarct Volume Measurement: At the end of the experiment, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified.

-

Immunohistochemistry: Brain sections are stained for markers of apoptosis (e.g., TUNEL), neurogenesis (e.g., BrdU, NeuN), and angiogenesis (e.g., VEGF).

Caption: Experimental workflow for preclinical MCAO studies.

Phase II Clinical Trial in Acute Ischemic Stroke Patients

Objective: To assess the safety, tolerability, and efficacy of this compound (Sovateltide) in patients with acute ischemic stroke.

Methodology:

-

Study Design: A prospective, multicenter, randomized, double-blind, placebo-controlled study.[2][8][10]

-

Patient Population: Patients with a confirmed diagnosis of acute ischemic stroke within 24 hours of symptom onset.[8][10]

-

Treatment Regimen: Patients are randomized to receive either Sovateltide or a matching placebo (saline). Sovateltide is administered as three intravenous bolus doses of 0.3 µg/kg each, given at 3-hour intervals on day 1, day 3, and day 6.[2][10]

-

Efficacy Endpoints: The primary efficacy endpoints include changes in neurological function and disability, assessed using the National Institutes of Health Stroke Scale (NIHSS), modified Rankin Scale (mRS), and Barthel Index (BI) at baseline and at 90 days post-treatment.[8][10]

-

Safety Monitoring: Patients are monitored for adverse events, and vital signs, ECGs, and laboratory parameters are recorded throughout the study.

Caption: Phase II clinical trial workflow for Sovateltide in acute ischemic stroke.

Conclusion

This compound is a promising therapeutic agent with a well-defined mechanism of action centered on the selective activation of the ETB receptor. Preclinical and clinical data support its potential in the treatment of CNS disorders, particularly ischemic stroke. Its ability to promote neuroprotection, neurogenesis, and angiogenesis highlights its multifaceted therapeutic potential. Further research and clinical development are warranted to fully elucidate its efficacy and safety profile in various neurological conditions.

References

- 1. This compound | ETB Receptors | Tocris Bioscience [tocris.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Sovateltide (this compound) activates neuronal differentiation and prevents mitochondrial dysfunction in adult mammalian brains following stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel neuroregenerative approach using ET(B) receptor agonist, this compound, to treat CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stimulation of endothelin B receptors by this compound decreases the progression of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Safety and Efficacy of Sovateltide (this compound) in a Multicenter Randomized Controlled Clinical Trial in Patients with Acute Cerebral Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medrxiv.org [medrxiv.org]

A Technical Guide to the Endothelin B Receptor Binding Affinity of IRL-1620

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of IRL-1620 for the endothelin B (ETB) receptor. This compound, also known as sovateltide, is a potent and highly selective agonist for the ETB receptor, a G-protein coupled receptor involved in a multitude of physiological processes. This document consolidates key binding data, detailed experimental methodologies, and visual representations of the associated signaling pathways to serve as a critical resource for professionals in the field of pharmacology and drug development.

Core Data Presentation: this compound Binding Affinity

The binding affinity of this compound to the endothelin receptors has been characterized in various studies. The data consistently demonstrates a high affinity and remarkable selectivity for the ETB receptor over the ETA receptor.

| Parameter | Value | Receptor | Species/Tissue | Reference |

| Ki | 16 pM | ETB | Porcine Lung Membranes | [1] |

| Ki | 0.016 nM | ETB | Not Specified | [2] |

| Ki | 1.9 µM | ETA | Porcine Lung Membranes | [1] |

| Ki | 1900 nM | ETA | Not Specified | [2] |

| Selectivity (Ki ETA / Ki ETB) | ~120,000-fold | ETA vs ETB | Not Specified | [1] |

| Kd | 69.1 pM | ETB | Rat Cerebellum | [3] |

| Kd | 34.8 pM | ETB | Dog Cerebellum | [3] |

| Kd | 128 pM | ETB | Rat Lung | [3] |

| Kd | 71.9 pM | ETB | Human Lung | [3] |

| Kd | 115 pM | ETB | Cloned Human ETB | [3] |

| IC50 | 0.1 - 2.5 nM | ETB | Various Tissues | [3] |

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's binding affinity for the ETB receptor is primarily achieved through competitive radioligand binding assays. These assays measure the ability of unlabeled this compound to displace a radiolabeled ligand from the receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the ETB receptor.

Materials:

-

Receptor Source: Membranes prepared from tissues or cells expressing the endothelin B receptor (e.g., porcine lung, rat cerebellum, or cell lines with cloned human ETB receptors).

-

Radioligand: [125I]ET-1, [125I]ET-3, or [125I]this compound.

-

Unlabeled Ligand: this compound (sovateltide).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter: For measuring radioactivity.

Methodology:

1. Membrane Preparation:

- Homogenize the tissue or cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

- Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.

- Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).

- Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.

- Resuspend the final pellet in an appropriate buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.

2. Competitive Binding Assay:

- In a 96-well plate, combine the membrane preparation (typically 3-20 µg of protein for cells or 50-120 µg for tissue), a fixed concentration of the radioligand (e.g., 30 pM [125I]ET-1 or 10 pM [125I]ET-3), and varying concentrations of unlabeled this compound.

- Include control wells for total binding (no unlabeled ligand) and non-specific binding (a high concentration of a non-radiolabeled ETB ligand).

- Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

3. Separation of Bound and Free Ligand:

- Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

- Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

4. Quantification and Data Analysis:

- Measure the radioactivity trapped on the filters using a scintillation counter.

- Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the specific binding as a function of the log concentration of unlabeled this compound to generate a competition curve.

- Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Mandatory Visualizations

Experimental Workflow

References

The Pharmacodynamics of Sovateltide (IRL-1620): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sovateltide (IRL-1620), a synthetic analog of endothelin-1, is a first-in-class drug that acts as a selective agonist for the endothelin-B receptor (ETB).[1][2] It is being developed for the treatment of various neurological conditions, including acute cerebral ischemic stroke, Alzheimer's disease, and hypoxic-ischemic encephalopathy.[3] Unlike traditional stroke therapies that focus on reperfusion, Sovateltide's mechanism of action centers on promoting neuroprotection and neuroregeneration, offering a novel therapeutic approach to mitigating the debilitating effects of ischemic brain injury.[4] This technical guide provides an in-depth overview of the pharmacodynamics of Sovateltide, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing its core signaling pathways.

Core Mechanism of Action: Selective Endothelin-B Receptor Agonism

Sovateltide exerts its therapeutic effects through the selective activation of ETB receptors, which are abundantly expressed in vascular and neural cells within the central nervous system.[5] While endothelin-1 (ET-1) is a non-selective agonist of both endothelin-A (ETA) and ETB receptors, Sovateltide's high selectivity for ETB receptors is a key aspect of its pharmacological profile.[1] Activation of ETA receptors primarily leads to vasoconstriction, whereas ETB receptor stimulation is involved in vasorelaxation and plays a crucial role in tissue repair and regeneration.[1]

The binding of Sovateltide to ETB receptors initiates a cascade of intracellular signaling events that culminate in several key physiological responses:

-

Neuroprotection: Sovateltide protects neural cells from ischemic damage by reducing apoptosis (programmed cell death) and promoting cell survival.[6]

-

Neurogenesis and Angiogenesis: It stimulates the differentiation of neuronal progenitor cells and promotes the formation of new neurons (neurogenesis) and blood vessels (angiogenesis), facilitating the repair and remodeling of damaged brain tissue.[4][7]

-

Increased Cerebral Blood Flow: Sovateltide has been shown to increase blood flow to ischemic areas of the brain.[6][8]

-

Mitochondrial Protection: It protects neural mitochondria and enhances their biogenesis, which is crucial for cellular energy metabolism and survival.[7][9]

Signaling Pathways

The activation of ETB receptors by Sovateltide triggers multiple downstream signaling pathways that mediate its neuroprotective and neuroregenerative effects. A key pathway involves the upregulation of anti-apoptotic proteins and the downregulation of pro-apoptotic factors. Additionally, Sovateltide stimulates the expression of growth factors that promote neurogenesis and angiogenesis.

References

- 1. Sovateltide Mediated Endothelin B Receptors Agonism and Curbing Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cerebral Ischemia | Sovateltide: First Approval | springermedicine.com [springermedicine.com]

- 3. What clinical trials have been conducted for Sovateltide? [synapse.patsnap.com]

- 4. ijrpas.com [ijrpas.com]

- 5. Sovateltide (this compound) activates neuronal differentiation and prevents mitochondrial dysfunction in adult mammalian brains following stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. Sovateltide - Wikipedia [en.wikipedia.org]

- 8. ahajournals.org [ahajournals.org]

- 9. Cerebral Ischemia | Sovateltide in cerebral ischaemic stroke: a profile of its use | springermedicine.com [springermedicine.com]

Whitepaper: The Potential of IRL-1620 in Modulating the Blood-Brain Barrier for Enhanced Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide explores the scientific premise of utilizing the endothelin-B receptor agonist, IRL-1620, to modulate the blood-brain barrier (BBB) for enhanced drug delivery to the central nervous system. It is important to note that while the underlying biological mechanisms are a subject of scientific inquiry, the direct application of this compound for intentionally increasing BBB permeability to treat brain tumors is not yet an established therapeutic strategy supported by extensive clinical or preclinical data. This document summarizes relevant existing research and provides detailed experimental protocols to facilitate further investigation in this area.

Introduction: The Challenge of the Blood-Brain Barrier in Brain Tumor Therapy

The blood-brain barrier (BBB) is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1] While crucial for protecting the brain from toxins and pathogens, the BBB also presents a major obstacle for the delivery of therapeutic agents to treat brain tumors such as glioblastoma.[1][2][3] Overcoming this barrier is a critical goal in neuro-oncology.

One area of investigation is the modulation of the BBB's permeability. The endothelin (ET) system, a family of peptides and their receptors, plays a significant role in regulating vascular tone and permeability. The endothelin-B (ETB) receptor, in particular, has a complex and context-dependent role in the CNS. While often associated with neuroprotective and regenerative effects in conditions like cerebral ischemia,[4][5][6] its activation in other contexts, such as traumatic brain injury, has been linked to BBB disruption.[7]

This has led to the hypothesis that selective ETB receptor agonists, such as this compound, could be harnessed to transiently increase the permeability of the BBB, thereby creating a therapeutic window for the enhanced delivery of chemotherapeutic agents to brain tumors.

This compound: A Selective Endothelin-B Receptor Agonist

This compound is a potent and highly selective agonist for the ETB receptor.[8][9] Its primary documented effects in the context of the CNS are neuroprotection and the promotion of neurogenesis, particularly in models of cerebral ischemia.[4][5][6]

A pivotal study, while not in the brain, demonstrated that this compound could significantly enhance the delivery and efficacy of the chemotherapeutic agent paclitaxel in a rat model of breast cancer.[10][11] The mechanism in this study was attributed to an increase in tumor blood flow.[10] This finding provides a compelling rationale for investigating whether a similar effect could be leveraged to improve drug delivery to brain tumors.

Quantitative Data Presentation

The following table summarizes the key quantitative findings from the study of this compound in a breast tumor model, which serves as the most relevant data for the potential application in enhancing drug delivery.

| Parameter | Vehicle Control | This compound (3 nmol/kg) | Percentage Change | Reference |

| Tumor Perfusion | Baseline | 203% increase | +203% | [10] |

| [³H]paclitaxel Concentration in Tumor | 100% (normalized) | 308% of control | +208% | [8][9][10] |

| Tumor Volume Reduction (with paclitaxel) | 60.0% | 268.9% | +248% | [10] |

| Tumor Progression (with paclitaxel) | 4.5% | 210.3% reduction | - | [10] |

| Complete Tumor Remission (with paclitaxel) | 0% | 20% | - | [10] |

Table 1: Quantitative Effects of this compound on Tumor Perfusion and Paclitaxel Efficacy in a Breast Tumor Model.

Signaling Pathways

The activation of the ETB receptor by this compound initiates a cascade of intracellular signaling events that can influence vascular permeability. While the precise pathway for intentionally increasing BBB permeability for drug delivery is still under investigation, the generally understood ETB receptor signaling that can lead to increased vascular permeability involves the following key steps:

Caption: ETB receptor signaling cascade potentially leading to increased BBB permeability.

Experimental Protocols

To investigate the effects of this compound on BBB permeability, two key experimental procedures are the Evans blue dye extravasation assay and immunofluorescence staining of tight junction proteins.

Evans Blue Dye Extravasation Assay

This method quantitatively assesses BBB integrity by measuring the leakage of Evans blue dye, which binds to serum albumin, from the vasculature into the brain parenchyma.[2][8][12]

Experimental Workflow:

Caption: Workflow for the Evans blue dye extravasation assay.

Detailed Methodology:

-

Animal Model: Utilize an appropriate animal model, such as mice or rats with orthotopically implanted glioblastoma cells.

-

Treatment Groups: Divide animals into at least two groups: a control group receiving vehicle and a treatment group receiving this compound at the desired dose and time point before the permeability assessment.

-

Dye Injection: Prepare a 2% solution of Evans blue dye in sterile saline. Anesthetize the animal and inject the dye intravenously (e.g., via the tail vein) at a volume of approximately 4 ml/kg.

-

Circulation: Allow the dye to circulate for a defined period, typically 1 to 2 hours.

-

Perfusion: Deeply anesthetize the animal and perform transcardial perfusion with saline until the fluid running from the right atrium is clear of blood. This step is critical to remove the dye remaining within the blood vessels.

-

Tissue Collection: Euthanize the animal and immediately dissect the brain. Separate the tumor tissue and a corresponding region from the contralateral (non-tumor) hemisphere.

-

Dye Extraction: Weigh the tissue samples and place them in formamide (e.g., 1 ml per 100 mg of tissue). Incubate at 60°C for 24-48 hours to extract the Evans blue dye.

-

Quantification: Centrifuge the samples to pellet any tissue debris. Measure the absorbance of the supernatant using a spectrophotometer at approximately 620 nm.

-

Analysis: Calculate the concentration of Evans blue in each sample using a standard curve prepared with known concentrations of the dye in formamide. Express the results as µg of Evans blue per gram of brain tissue.

Immunofluorescence Staining of Tight Junction Proteins

This technique allows for the visualization and semi-quantitative analysis of the key proteins that form the tight junctions of the BBB, including claudin-5, occludin, and zonula occludens-1 (ZO-1). Disruption or downregulation of these proteins is indicative of increased BBB permeability.

Experimental Workflow:

Caption: Workflow for immunofluorescence staining of tight junction proteins.

Detailed Methodology:

-

Tissue Preparation: Following treatment with this compound or vehicle, deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Post-fixation and Cryoprotection: Dissect the brain and post-fix in 4% PFA overnight at 4°C. Then, cryoprotect the brain by incubating it in a series of sucrose solutions of increasing concentration (e.g., 15% then 30%) until it sinks.

-

Sectioning: Embed the brain in an optimal cutting temperature (OCT) compound and freeze. Cut coronal sections (e.g., 20-30 µm thick) using a cryostat and mount them on charged microscope slides.

-

Permeabilization and Blocking: Wash the sections with PBS. Permeabilize the tissue with a solution containing a detergent like Triton X-100 (e.g., 0.3% in PBS) for about 10-15 minutes. Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., PBS with 10% normal goat serum and 0.1% Triton X-100) for 1-2 hours at room temperature.

-

Primary Antibody Incubation: Incubate the sections with primary antibodies targeting claudin-5, occludin, and/or ZO-1, diluted in the blocking buffer, overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash the sections extensively with PBS. Incubate with fluorophore-conjugated secondary antibodies that are specific to the host species of the primary antibodies for 1-2 hours at room temperature, protected from light.

-

Mounting and Imaging: Wash the sections again with PBS. Mount the coverslips using a mounting medium containing a nuclear counterstain like DAPI.

-

Analysis: Visualize the sections using a confocal microscope. Analyze the integrity and continuity of the tight junction protein staining along the blood vessels in the tumor and surrounding brain tissue. Compare the staining patterns between the this compound and vehicle-treated groups.

Conclusion and Future Directions

The selective ETB receptor agonist this compound presents an intriguing candidate for modulating the tumor microenvironment to enhance the delivery of chemotherapeutics. While direct evidence for its use in transiently opening the blood-brain barrier for brain tumor therapy is currently lacking, its demonstrated ability to increase blood flow and drug delivery in a peripheral tumor model provides a strong impetus for further research.

Future studies should focus on:

-

Directly assessing the effect of this compound on BBB permeability in preclinical models of glioblastoma using the methodologies outlined in this guide.

-

Quantifying the extent and duration of BBB opening to determine a therapeutic window.

-

Elucidating the specific signaling pathways involved in this compound-mediated changes in brain endothelial cell permeability.

-

Evaluating the efficacy and safety of combining this compound with various chemotherapeutic agents for the treatment of brain tumors.

By addressing these key questions, the scientific community can determine if this compound can be repurposed as a novel tool to overcome the formidable challenge of the blood-brain barrier in neuro-oncology.

References

- 1. Drug delivery strategies to enhance the permeability of the blood–brain barrier for treatment of glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Blood-Brain Barrier-Permeable Chemotherapeutic Agent for the Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nyp.org [nyp.org]

- 4. Endothelin B receptor agonist, this compound, enhances angiogenesis and neurogenesis following cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sovateltide (this compound) affects neuronal progenitors and prevents cerebral tissue damage after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Endothelin B receptor agonist, this compound, provides long-term neuroprotection in cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. academic.oup.com [academic.oup.com]

- 10. Endothelin B receptor agonist, IRL 1620, enhances the anti-tumor efficacy of paclitaxel in breast tumor rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of the ET(B) receptor agonist, this compound, on paclitaxel plasma pharmacokinetics of breast tumor rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Signaling Mechanisms in the Regulation of Endothelial Permeability - Regulation of Endothelial Barrier Function - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of IRL-1620

For Researchers, Scientists, and Drug Development Professionals

Introduction

IRL-1620, also known as Sovateltide, is a potent and highly selective synthetic peptide agonist of the endothelin-B (ETB) receptor.[1][2][3] It is a linear analog of endothelin-1 (ET-1), specifically a 14-amino acid fragment corresponding to amino acids 8-21 of ET-1, with specific amino acid substitutions and an N-terminal modification.[3][4] This modification confers remarkable selectivity for the ETB receptor over the ETA receptor.[2][5][6][7][8] Initially investigated for its vasoactive properties, this compound has emerged as a promising therapeutic agent for a range of neurological disorders, including cerebral ischemia (stroke) and Alzheimer's disease, owing to its neuroprotective, angiogenic, and neurogenic effects.[3][5][6][9] This technical guide provides a comprehensive overview of the discovery, synthesis, pharmacological properties, and key experimental protocols related to this compound.

Discovery of this compound

The discovery of this compound was the result of systematic research aimed at developing selective ligands for the endothelin receptor subtypes. In 1992, a group of researchers led by Michihiro Takai synthesized a series of C-terminal linear peptides of endothelin-1 and their Nα-succinyl (Suc) analogs.[7][8][10] Their investigation into the binding affinities of these synthetic peptides for ETA and ETB receptors in porcine lung membranes led to the identification of Suc-[Glu9,Ala11,15]-ET-1(8-21), which was designated this compound.[7][8][10] This particular analog demonstrated the highest potency and specificity for the ETB receptor among the compounds tested.[7][8]

Chemical and Pharmacological Properties

This compound is a 14-amino acid peptide with the sequence Suc-Asp-Glu-Glu-Ala-Val-Tyr-Phe-Ala-His-Leu-Asp-Ile-Ile-Trp.[3] Its chemical and pharmacological properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C86H117N17O27 | [5][6] |

| Molecular Weight | 1820.95 g/mol | [6][10][11] |

| Amino Acid Sequence | Suc-Asp-Glu-Glu-Ala-Val-Tyr-Phe-Ala-His-Leu-Asp-Ile-Ile-Trp | [3] |

| CAS Number | 142569-99-1 | [5][6][11] |

| Purity | ≥95% (HPLC) | [5][6] |

| Solubility | Soluble to 0.70 mg/ml in water | [6] |

| Storage | Store at -20°C | [5][6] |

Table 2: Receptor Binding Affinity of this compound

| Receptor Subtype | Ki (Inhibitory Constant) | Selectivity (Ki ETA / Ki ETB) | Reference |

| Endothelin-B (ETB) | 0.016 nM (16 pM) | ~120,000-fold | [2][5][6][7][8] |

| Endothelin-A (ETA) | 1900 nM (1.9 µM) | [5][6][7][8] |

Synthesis of this compound

The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS), a widely used methodology for producing peptides.[8] A recent study has detailed the total solid-phase synthesis of Sovateltide (this compound) with high purity and yield. The general procedure, based on the Fmoc/tBu strategy, is outlined below.

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound

-

Resin Preparation: A suitable resin, such as a Rink amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).

-

Amino Acid Coupling: The C-terminal amino acid (Tryptophan), with its α-amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group and its side chain protected by a tert-butyl (tBu) based group, is coupled to the resin.

-

Fmoc Deprotection: The Fmoc group is removed using a mild base, typically a solution of piperidine in DMF, to expose the free α-amino group for the next coupling reaction.

-

Peptide Chain Elongation: The subsequent Fmoc- and side-chain-protected amino acids are sequentially coupled to the growing peptide chain on the resin. Each coupling step is followed by a deprotection step.

-

N-terminal Succinylation: After the final amino acid is coupled and its Fmoc group is removed, the N-terminus is acylated with succinic anhydride to introduce the Nα-succinyl group.

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.

-

Purification: The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by analytical RP-HPLC to confirm its purity and by mass spectrometry to verify its molecular weight.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by selectively activating ETB receptors, which are G-protein coupled receptors. The downstream signaling is tissue-dependent. In the context of neuroprotection and neuroregeneration, activation of ETB receptors on endothelial cells and neural progenitor cells is crucial. This activation is believed to trigger pro-survival and regenerative pathways.

ETB Receptor-Mediated Neurogenesis

In the brain, this compound has been shown to promote neurogenesis and angiogenesis, processes vital for recovery from ischemic injury.[5][9] The stimulation of ETB receptors on neural progenitor cells can lead to their differentiation into mature neurons.[9] This process is linked to the upregulation of key neurogenic transcription factors such as NeuroD1.[9] The Wnt/β-catenin signaling pathway, a critical regulator of adult neurogenesis, is implicated in the effects of this compound.

Key Experimental Protocols

The characterization of this compound has involved a variety of in vitro and in vivo experimental models. Below are the methodologies for some of the key experiments.

Experimental Protocol: Endothelin Receptor Binding Assay

This protocol is a generalized procedure for determining the binding affinity of this compound to endothelin receptors.

-

Membrane Preparation: Membranes are prepared from tissues or cells expressing endothelin receptors (e.g., porcine lung or A10 smooth muscle cells).

-

Assay Buffer: A suitable buffer, such as Tris-HCl containing bovine serum albumin and protease inhibitors, is prepared.

-

Competitive Binding: A constant concentration of a radiolabeled endothelin ligand (e.g., [125I]-ET-1) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Experimental Protocol: Guinea Pig Trachea Contraction Assay

This in vitro functional assay is used to assess the agonistic activity of this compound on ETB receptors in smooth muscle tissue.[8]

-

Tissue Preparation: A guinea pig is euthanized, and the trachea is carefully excised and placed in a physiological salt solution (e.g., Krebs-Henseleit solution). The trachea is cleaned of connective tissue and cut into rings.[9][12]

-

Organ Bath Setup: The tracheal rings are mounted in organ baths containing the physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[9][12]

-

Tension Measurement: The rings are connected to isometric force transducers to record changes in tension.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period.

-

Agonist Stimulation: Cumulative concentration-response curves are generated by adding increasing concentrations of this compound to the organ baths.

-

Data Recording and Analysis: The contractile responses are recorded and expressed as a percentage of the maximum contraction induced by a standard agent (e.g., potassium chloride). The EC50 (half-maximal effective concentration) is calculated.

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This in vivo model is widely used to study the neuroprotective effects of this compound in the context of ischemic stroke.[1][2][5][6]

-

Animal Preparation: A rat is anesthetized, and its body temperature is maintained at 37°C.

-

Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), the external carotid artery (ECA), and the internal carotid artery (ICA).

-

Occlusion: A nylon monofilament with a blunted tip is introduced into the ECA and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA).[6] Successful occlusion is often confirmed by monitoring cerebral blood flow.[5]

-

Ischemia and Reperfusion: The filament is left in place for a specific duration (e.g., 90 minutes) to induce ischemia. For reperfusion studies, the filament is then withdrawn.

-

Drug Administration: this compound or a vehicle control is administered, typically intravenously, at specific time points before, during, or after the ischemic event.

-

Neurological Assessment: Neurological deficits are assessed at various time points post-MCAO using standardized scoring systems.

-

Infarct Volume Measurement: After a set period (e.g., 24 hours or 7 days), the animal is euthanized, and the brain is removed. The brain is sliced and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.[6]

Conclusion

This compound stands out as a highly selective ETB receptor agonist, a result of rational peptide drug design. Its synthesis via established solid-phase peptide synthesis methods allows for the production of a high-purity compound for research and clinical development. The multifaceted mechanism of action, particularly its ability to promote neurogenesis and angiogenesis, positions this compound as a compelling candidate for the treatment of neurodegenerative and neurovascular disorders. The experimental protocols described herein provide a framework for the continued investigation and characterization of this and similar therapeutic peptides.

References

- 1. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Suc-[Glu9,Ala11,15]-Endothelin-1 (8-21) | 142569-99-1 | PED-4285-V [biosynth.com]

- 4. 2024.sci-hub.st [2024.sci-hub.st]

- 5. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A potent and specific agonist, Suc-[Glu9,Ala11,15]-endothelin-1(8-21), IRL 1620, for the ETB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]

- 12. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]

The Endothelin-B Receptor Agonist IRL-1620: A Novel Vasodilator Enhancing Cerebral Blood Flow

A Technical Overview for Researchers and Drug Development Professionals

IRL-1620, a selective endothelin-B (ETB) receptor agonist also known as sovateltide, has emerged as a promising therapeutic agent for neurological conditions characterized by compromised cerebral blood flow (CBF), such as ischemic stroke and Alzheimer's disease.[1][2] Preclinical and clinical studies have demonstrated its ability to significantly increase CBF, reduce neuronal damage, and promote neurovascular remodeling.[1][3] This in-depth guide synthesizes the current understanding of this compound's effect on cerebral perfusion, detailing its mechanism of action, experimental validation, and quantitative outcomes.

Core Mechanism of Action: ETB Receptor-Mediated Vasodilation

This compound exerts its primary effect by selectively binding to and activating ETB receptors, which are predominantly located on endothelial cells within the cerebral vasculature.[4][5] This activation triggers a signaling cascade that culminates in the production and release of nitric oxide (NO), a potent vasodilator. The increased availability of NO leads to the relaxation of vascular smooth muscle, resulting in an expansion of cerebral arteries and a subsequent increase in blood flow to the brain.[6] This targeted vasodilation is crucial for restoring perfusion to ischemic tissues and mitigating the downstream effects of reduced blood supply.

Beyond its direct vasodilatory effects, this compound has been shown to possess anti-apoptotic properties and to promote neurovascular remodeling.[1][7][8] Studies have indicated its involvement in activating pro-survival pathways, such as the Akt signaling pathway, and in upregulating factors like vascular endothelial growth factor (VEGF) and nerve growth factor (NGF), which contribute to the formation of new blood vessels (angiogenesis) and neuronal repair (neurogenesis).[2][6][8]

Quantitative Effects on Cerebral Blood Flow

Multiple preclinical studies have quantified the significant impact of this compound on cerebral blood flow, particularly in animal models of ischemic stroke. These studies consistently demonstrate a marked improvement in perfusion in the affected brain regions following this compound administration.

| Study Type | Animal Model | Condition | This compound Dose | Change in Cerebral Blood Flow (CBF) | Reference |

| Preclinical | Pediatric Rat | Middle Cerebral Artery Occlusion (MCAO) | Not specified | +2.3 ± 23.3% in the infarcted hemisphere at 7 days, compared to -45.4 ± 10.2% in the vehicle group. | [3] |

| Preclinical | Rat | MCAO | Not specified | Significantly improved CBF by day 7 post-MCAO compared to the vehicle group. | [6] |

| Preclinical | Diabetic Rat | MCAO | 5 µg/kg | Not explicitly quantified, but associated with neurovascular remodeling. | [9] |

Experimental Protocols

The robust effects of this compound on cerebral blood flow have been validated through rigorous experimental protocols in both animal models and human clinical trials.

Preclinical Studies: Middle Cerebral Artery Occlusion (MCAO) Model

A common and well-established model for inducing focal cerebral ischemia in rodents is the Middle Cerebral Artery Occlusion (MCAO) model. This procedure mimics the pathophysiology of ischemic stroke in humans.

Experimental Workflow:

Methodology:

-

Animal Model: Studies have utilized various rat strains, including Sprague-Dawley and pediatric rats.[3][8] In some studies, conditions like diabetes were induced to assess the efficacy of this compound in the presence of comorbidities.[9]

-

Surgical Procedure (MCAO): Anesthesia is administered to the animal. A surgical incision is made in the neck to expose the common carotid artery. A filament is inserted and advanced to occlude the origin of the middle cerebral artery, thereby inducing a focal ischemic stroke.

-

Drug Administration: this compound is typically administered intravenously at specific time points following the MCAO procedure. Dosing regimens have varied, with some studies using multiple injections over several hours or days.[9][8] For instance, one protocol involved intravenous injections at 2, 4, and 6 hours post-occlusion.[8] Another administered the drug on days 0, 3, and 6.[9]

-

CBF Measurement: Cerebral blood flow is often measured using techniques like Laser Doppler Flowmetry. This provides real-time monitoring of blood perfusion in the microvasculature of the brain. Measurements are typically taken before, during, and after MCAO, as well as at various time points following treatment.[3]

-

Outcome Measures: In addition to CBF, studies assess neurological deficits, motor function, and infarct volume to determine the overall neuroprotective effect of this compound.[3][6]

Clinical Trials in Acute Ischemic Stroke

The promising preclinical results paved the way for clinical investigations in human patients who have experienced an acute ischemic stroke.

Trial Design:

A prospective, multicenter, randomized, double-blind, placebo-controlled study design is typically employed to evaluate the safety, tolerability, and efficacy of this compound (sovateltide).[1][10]

Methodology:

-

Patient Population: Adult patients with a radiologically confirmed acute ischemic stroke within a specified time window (e.g., 24 hours) are enrolled.[1][10] Exclusion criteria often include intracranial hemorrhage and patients undergoing endovascular therapy.[1][10]

-

Treatment Protocol: Patients are randomized to receive either this compound or a placebo (saline) in addition to the standard of care for stroke.[1] A typical dosing regimen for this compound involves three intravenous bolus injections of 0.3 µg/kg each, administered at intervals of approximately 3 hours on days 1, 3, and 6.[1][11]

-

Efficacy Evaluation: Neurological outcomes are assessed using standardized scales such as the National Institutes of Health Stroke Scale (NIHSS), modified Rankin Scale (mRS), and Barthel Index (BI) at various time points, including baseline and up to 90 days post-treatment.[1]

-

Safety Monitoring: Hemodynamic, biochemical, and hematological parameters are monitored throughout the study to ensure the safety and tolerability of the treatment.[1][10]

Conclusion

This compound represents a targeted therapeutic approach for enhancing cerebral blood flow in conditions of cerebral ischemia. Its selective agonism of the ETB receptor initiates a cascade of events leading to vasodilation and increased perfusion. The robust preclinical data, demonstrating significant improvements in CBF and neurological outcomes, has been foundational for its progression into clinical trials. For researchers and drug development professionals, this compound serves as a compelling example of a vasoactive agent with the potential to address the critical need for improved cerebral perfusion in a range of neurological disorders. Further investigation into its long-term effects on neurovascular remodeling and cognitive function will be crucial in fully elucidating its therapeutic potential.

References

- 1. Safety and Efficacy of Sovateltide (this compound) in a Multicenter Randomized Controlled Clinical Trial in Patients with Acute Cerebral Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 3. Neuroprotective Effect of this compound, an Endothelin B Receptor Agonist, on a Pediatric Rat Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Endothelin in Alzheimer's Disease: A Promising Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endothelin ETB Receptor-Mediated Astrocytic Activation: Pathological Roles in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Endothelin B receptor agonist, this compound, enhances angiogenesis and neurogenesis following cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. medrxiv.org [medrxiv.org]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Application Notes and Protocols for IRL-1620 Administration in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of IRL-1620, a selective endothelin-B (ETB) receptor agonist, in a rat model of ischemic stroke induced by permanent middle cerebral artery occlusion (MCAO). The information compiled is based on findings from multiple preclinical studies demonstrating the neuroprotective effects of this compound.

Introduction

This compound (also known as Sovateltide) has emerged as a promising therapeutic agent for ischemic stroke.[1] It exerts its neuroprotective effects through the activation of ETB receptors, leading to a cascade of downstream signaling events that promote neurogenesis, angiogenesis, and reduce apoptosis and oxidative stress in the ischemic penumbra.[2] Studies in rat MCAO models have consistently shown that administration of this compound leads to a significant reduction in infarct volume, improvement in neurological and motor functions, and enhanced cerebral blood flow.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from preclinical studies of this compound in the rat MCAO model.

Table 1: Effects of this compound on Infarct Volume and Neurological Deficit

| Parameter | Vehicle Control Group | This compound Treated Group | Percentage Improvement | Reference |

| Infarct Volume (mm³) at 24h | 153.23 ± 32.18 | 24.47 ± 4.37 | ~84% | [1] |

| Infarct Volume (mm³) at 7 days | 177.06 ± 13.21 | 54.06 ± 14.12 | ~69% | [3] |

| Neurological Deficit Score at 7 days | 2.2 ± 0.7 | 0.8 ± 0.4 | Lower score indicates improvement | [4] |

Table 2: Effects of this compound on Motor Function and Cerebral Blood Flow (CBF)

| Parameter | Vehicle Control Group | This compound Treated Group | Outcome | Reference |

| Grip Test Score at 7 days | 1.5 ± 1.2 | 4.2 ± 0.7 | Higher score indicates improvement | [4] |

| Foot-Fault Error at 7 days | - | - | Significant Reduction | [4] |

| Cerebral Blood Flow (% change from baseline at 7 days) | -45.4 ± 10.2% | +2.3 ± 23.3% | Significant Improvement | [4] |

Experimental Protocols

Animal Model: Permanent Middle Cerebral Artery Occlusion (MCAO)

The permanent MCAO model is a widely used and well-established method to induce focal cerebral ischemia in rats, mimicking human ischemic stroke.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-350g)

-

Anesthesia: Ketamine (100mg/kg, i.p.) and Xylazine (10mg/kg, i.p.) or Isoflurane

-

Surgical instruments: sterile scissors, forceps, microvascular clips

-

4-0 monofilament nylon suture with a blunted tip

-

Heating pad to maintain body temperature at 37°C

Procedure:

-

Anesthetize the rat and place it in a supine position.

-

Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Carefully dissect the arteries from the surrounding tissues and vagus nerve.

-

Ligate the distal end of the ECA.

-

Temporarily clamp the CCA and ICA with microvascular clips.

-

Make a small incision in the ECA stump.

-

Introduce the 4-0 monofilament nylon suture through the ECA stump into the ICA.

-

Advance the suture approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA).

-

Remove the microvascular clips from the CCA and ICA.

-

Suture the neck incision.

-

Allow the animal to recover from anesthesia. Neurological deficit should be assessed to confirm successful occlusion.

This compound Administration Protocol

Drug Preparation:

-

Reconstitute this compound in sterile saline to the desired concentration.

Administration:

-

Dosage: 5 µg/kg body weight.[2]

-

Route of Administration: Intravenous (i.v.) injection, typically through the tail vein.

-

Timing of Administration: Multiple injections are administered post-MCAO. A common and effective regimen is three intravenous injections at 2, 4, and 6 hours after the induction of MCAO.[1][4] Some studies have also investigated repeated dosing on subsequent days (e.g., days 0, 3, and 6).[2]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound Neuroprotection

The neuroprotective effects of this compound are mediated through the activation of ETB receptors, which triggers a complex downstream signaling cascade.

Caption: Proposed signaling cascade of this compound.

Experimental Workflow

The following diagram illustrates the typical experimental workflow for evaluating the efficacy of this compound in the rat MCAO model.

Caption: Experimental workflow for this compound in MCAO.

References

Optimal Dosage of IRL-1620 for Neuroprotection: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

IRL-1620, a selective endothelin-B (ETB) receptor agonist, has emerged as a promising therapeutic candidate for neuroprotection in various models of neurological damage, including cerebral ischemia and Alzheimer's disease. This document provides a comprehensive overview of the optimal dosage, experimental protocols, and underlying signaling pathways of this compound to guide researchers in designing effective neuroprotection studies. The information is compiled from preclinical and clinical data, highlighting key quantitative findings and methodologies.

Introduction

This compound, also known as sovateltide, exerts its neuroprotective effects through the activation of ETB receptors, which are involved in crucial physiological processes such as vasodilation, angiogenesis, and neurogenesis.[1][2] Stimulation of these receptors by this compound has been shown to increase cerebral blood flow, reduce apoptosis, and promote neurovascular remodeling, ultimately leading to improved neurological outcomes.[3][4] This document serves as a practical guide for the utilization of this compound in neuroprotection research.

Quantitative Data Summary

The optimal dosage of this compound varies depending on the animal model and the specific neurological condition being investigated. The following tables summarize the effective dosages reported in key preclinical and clinical studies.

Table 1: Preclinical Studies of this compound in Neuroprotection

| Animal Model | Neurological Condition | Route of Administration | Effective Dosage | Key Findings | Reference |

| Male Wistar Rats | Permanent Middle Cerebral Artery Occlusion (MCAO) | Intravenous (IV) | 5 µg/kg (three injections at 2, 4, and 6h post-occlusion) | Reduced infarct volume, prevented cerebral edema, and improved neurological and motor function.[5][6] | [5][6] |

| Pediatric Rat Model | Middle Cerebral Artery Occlusion (MCAO) | Intravenous (IV) | 5 µg/kg (at 2, 4, and 6h post-MCAO) | Significantly reduced neurological and motor deficit, decreased infarct volume, and increased cerebral blood flow.[7][8] | [7][8] |

| Rat Model | Alzheimer's Disease (induced by beta-amyloid) | Intravenous (IV) | 5 µg/kg, 7 µg/kg, and 9 µg/kg | The 9 µg/kg dose significantly enhanced memory, reduced oxidative stress, and increased neurotrophic factors.[9] | [9] |

| Neonatal Rat Model | Hypoxic-Ischemic Encephalopathy (HIE) | Intracerebroventricular | 5 µg/kg | Reduced cell death and demonstrated neuroprotective effects.[10] | [10] |

Table 2: Clinical Studies of this compound (Sovateltide) in Neuroprotection

| Study Phase | Condition | Route of Administration | Dosage | Key Findings | Reference |

| Phase I | Healthy Human Volunteers | Intravenous (IV) | Maximum Tolerated Dose (MTD): 0.6 µg/kg; Minimum Intolerable Dose (MID): 0.9 µg/kg | Established safety and tolerability.[7][8][11] | [7][8][11] |

| Phase II | Acute Cerebral Ischemic Stroke | Intravenous (IV) Bolus | 0.3 µg/kg (three doses at 3-hour intervals on days 1, 3, and 6) | Safe, well-tolerated, and resulted in quicker recovery and improved neurological outcomes at 90 days.[3][12][13] | [3][12][13] |

| Phase II | Mild to Moderate Alzheimer's Disease | Intravenous (IV) Bolus | 0.3 µg/kg (three doses every 3 hours on day 1, repeated monthly for 6 months) | To determine the incidence of drug-related adverse events and assess changes in cognitive function.[14] | [14] |

Experimental Protocols

Preclinical Model of Cerebral Ischemia (Permanent MCAO in Rats)

This protocol is based on methodologies described in studies investigating the neuroprotective effects of this compound in a rat model of stroke.[5][6]

Objective: To evaluate the efficacy of this compound in reducing neurological damage following permanent middle cerebral artery occlusion.

Materials:

-

Male Wistar rats (250-300g)

-

This compound (Sovateltide)

-

Sterile saline (0.9% NaCl)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments for MCAO

-

Behavioral testing apparatus (e.g., grip test, rotarod)

-

Histological equipment for infarct volume analysis

Procedure:

-

Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure. Monitor vital signs.

-

Middle Cerebral Artery Occlusion (MCAO): Induce permanent focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament technique.

-

Drug Administration:

-

Prepare a stock solution of this compound in sterile saline.

-

Administer this compound intravenously via the tail vein.

-

A typical effective dosing regimen is three injections of 5 µg/kg at 2, 4, and 6 hours post-MCAO.[6] A vehicle control group should receive an equivalent volume of saline.

-

-

Neurological and Motor Function Assessment:

-

Infarct Volume Measurement:

-

At the end of the study period (e.g., 7 days), euthanize the animals and perfuse the brains.

-

Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Calculate the infarct volume using image analysis software. Treatment with this compound has been shown to reduce infarct volume.[5]

-

-

Biochemical and Molecular Analysis (Optional):

-

Collect brain tissue from the infarcted and non-infarcted hemispheres to measure markers of oxidative stress (e.g., malondialdehyde, glutathione) and expression of endothelin receptors.[5]

-

Preclinical Model of Alzheimer's Disease (Amyloid-beta Induced in Rats)

This protocol is based on a study evaluating this compound in a rat model of Alzheimer's disease.[9]

Objective: To assess the potential of this compound to mitigate neurodegeneration and cognitive deficits induced by amyloid-beta (Aβ).

Materials:

-

Male Wistar rats

-

Amyloid-beta (1-42) peptide

-

This compound

-

Sterile saline

-

Surgical instruments for intracerebroventricular (ICV) injection

-

Morris water maze for cognitive testing

Procedure:

-

Induction of Alzheimer's Disease Model: Anesthetize the rats and administer Aβ (1-42) via ICV injection to induce a model of Alzheimer's disease.

-

Drug Administration:

-

Following Aβ administration, treat the rats with this compound intravenously.

-

A dose-ranging study can be performed with doses of 5 µg/kg, 7 µg/kg, and 9 µg/kg.[9] A control group should receive the vehicle.

-

-

Cognitive Assessment:

-

Perform the Morris water maze test to evaluate learning and memory. Measure parameters such as escape latency and time spent in the target quadrant. Treatment with 9 µg/kg of this compound has been shown to decrease escape latency and increase time spent in the target quadrant.[9]

-

-

Biochemical Analysis:

-

At the end of the experiment, collect brain tissue to measure levels of acetylcholinesterase, markers of oxidative stress, and antioxidant enzymes.[9]

-

-

Histopathological and Molecular Analysis:

-

Perform immunohistochemistry to assess the expression of neurotrophic factors.[9]

-

Signaling Pathways and Visualizations

This compound primarily acts by stimulating the ETB receptor. This activation triggers a cascade of downstream signaling events that contribute to its neuroprotective effects.

Signaling Pathway of this compound in Neuroprotection:

Activation of the ETB receptor by this compound leads to the upregulation of beneficial molecules such as nerve growth factor (NGF) and vascular endothelial growth factor (VEGF).[2][15] This, in turn, promotes angiogenesis (formation of new blood vessels) and neurogenesis (formation of new neurons), contributing to the repair of damaged brain tissue.[2][15] Additionally, this compound has been shown to have anti-apoptotic effects, protecting neuronal cells from death.[16]

Caption: this compound Signaling Pathway for Neuroprotection.

Experimental Workflow for Preclinical Neuroprotection Study:

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound in a preclinical model.

Caption: Preclinical Experimental Workflow.

Conclusion